(4-Benzylmorpholin-2-ylmethyl)methylamine

Descripción general

Descripción

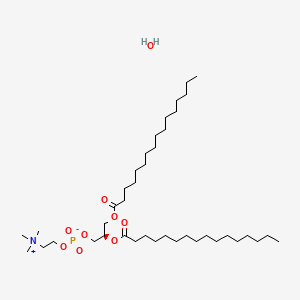

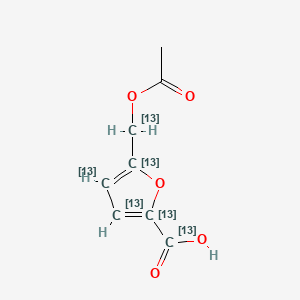

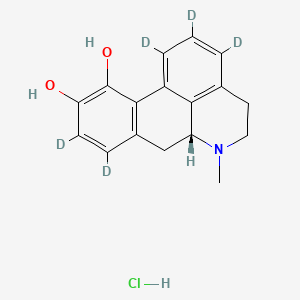

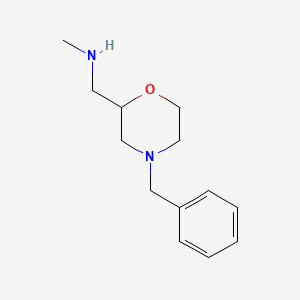

“(4-Benzylmorpholin-2-ylmethyl)methylamine” is a chemical compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for “(4-Benzylmorpholin-2-ylmethyl)methylamine” is 1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(4-Benzylmorpholin-2-ylmethyl)methylamine” is an off-white solid . It has a molecular weight of 220.31 and a molecular formula of C13H20N2O .Aplicaciones Científicas De Investigación

- Application: A stable zinc complex-based Hole Transporting Material (HTM) named BPZ23 was used to improve hole mobility and performance of Perovskite Solar Cells (PSCs) .

- Method: The HTM was incorporated into the PSCs, resulting in a good perovskite layer with reduced trap-assisted recombination .

- Results: The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

- Application: A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC) has shown an outstanding ability to prevent nonspecific protein adsorption .

- Method: This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results: These polymers have been used in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .

Perovskite Solar Cells

Biodevices

- Application: A stable zinc complex-based Hole Transporting Material (HTM) named BPZ23 was used to improve hole mobility and performance of Perovskite Solar Cells (PSCs) .

- Method: The HTM was incorporated into the PSCs, resulting in a good perovskite layer with reduced trap-assisted recombination .

- Results: The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

- Application: A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC) has shown an outstanding ability to prevent nonspecific protein adsorption .

- Method: This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results: These polymers have been used in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .

Perovskite Solar Cells

Biodevices

Propiedades

IUPAC Name |

1-(4-benzylmorpholin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCPNEYAICYKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679961 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylmorpholin-2-ylmethyl)methylamine | |

CAS RN |

126645-75-8 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.